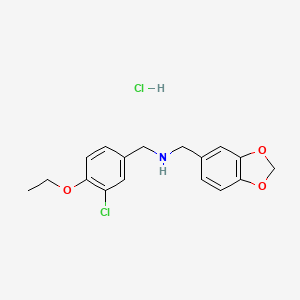

![molecular formula C10H13FN2OS B4621287 3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)

3-[(3-fluorobenzyl)thio]propanohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "3-[(3-fluorobenzyl)thio]propanohydrazide" involves intricate chemical reactions. For instance, the preparation of related thiosemicarbazide derivatives has been reported, where these compounds are synthesized through reactions involving specific halogenated benzaldehydes and thiosemicarbazides under controlled conditions to yield structurally similar compounds with potential biological activities (Saeed et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds within this chemical class reveals planar configurations, intramolecular hydrogen bonding, and significant interactions with DNA. The crystal structure of a related compound showed a planar side chain co-planer with the aromatic ring, indicating a stable configuration conducive to biological interactions (Arshad et al., 2018).

Chemical Reactions and Properties

The chemical reactions of "3-[(3-fluorobenzyl)thio]propanohydrazide" and its derivatives primarily involve interactions with biomolecules. For example, the binding and intercalation with DNA, as shown through docking studies, suggest a reactive nature conducive to pharmaceutical applications, highlighting the compound's potential in drug development (Arshad et al., 2018).

Physical Properties Analysis

The physical properties of such compounds include their crystalline structure, which is often stabilized by intermolecular hydrogen bonding. This aspect is crucial for the stability and reactivity of the compound, influencing its solubility and bioavailability (Wei-hua et al., 2006).

Chemical Properties Analysis

Chemical properties analysis emphasizes the compound's reactivity and interaction potential. The density functional theory (DFT) and other quantum mechanical methods provide insights into the electronic structure, indicating a significant potential for interaction with biological molecules. The compound's reactivity is further confirmed by its ability to form stable complexes with DNA, suggesting applications in therapeutic interventions (Arshad et al., 2018).

Aplicaciones Científicas De Investigación

Structure and Interaction Studies

Studies have synthesized compounds similar to 3-[(3-fluorobenzyl)thio]propanohydrazide, focusing on their structural characteristics and interactions with biological molecules. For instance, the synthesis and characterization of novel Schiff base derivatives from thiosemicarbazide revealed their potential interaction with DNA through intercalation, indicating possible applications in anticancer research. These findings were supported by density functional theory (DFT) geometry optimization, quantum parameters, and molecular docking studies, showing the compound's reactivity and interaction with DNA (Arshad et al., 2018).

Anticancer Activity

Research into the synthesis of benzothiazole acylhydrazones, which share structural similarities with 3-[(3-fluorobenzyl)thio]propanohydrazide, has demonstrated significant anticancer activity. These compounds were synthesized and tested against various cancer cell lines, revealing potent anticancer properties. This work underscores the potential of such compounds in medicinal chemistry as anticancer agents (Osmaniye et al., 2018).

Sensing Applications

Further research has developed hydrazide-based compounds for sensing applications, such as the detection of metal ions in aqueous media and bio-imaging. These compounds demonstrate high sensitivity and selectivity, illustrating the versatility of hydrazide derivatives in chemical sensing and potential for environmental monitoring and biological imaging (Aydin et al., 2020).

Antimicrobial and Antioxidant Activities

Another avenue of research involves the synthesis of benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, which have shown α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest the compound's utility in addressing diabetes, microbial infections, and oxidative stress-related conditions (Menteşe et al., 2015).

Bioimaging and Chemosensing

Additionally, the development of nicotinohydrazide-based 'turn-on' chemosensors for detecting bioactive zinc ions demonstrates the potential for bioimaging applications in cancer cells. Such compounds can selectively sense Zn2+ ions with negligible toxicity, offering promising tools for biological research and diagnostic imaging (Patil et al., 2018).

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2OS/c11-9-3-1-2-8(6-9)7-15-5-4-10(14)13-12/h1-3,6H,4-5,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFYKWJUMCVITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4621204.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)

![ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4621239.png)

![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)

![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)

![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)

![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)